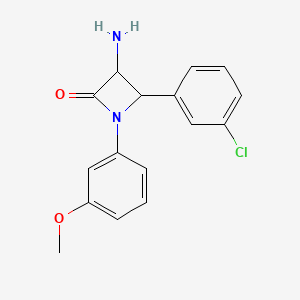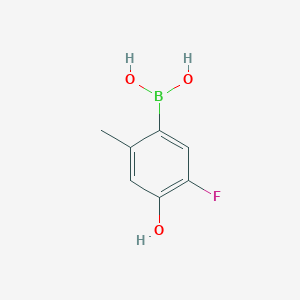
(5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, hydroxyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the boronic acid group can produce a borane derivative.
Scientific Research Applications
(5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The presence of the fluorine atom can enhance the compound’s stability and reactivity, further contributing to its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Similar structure but lacks the hydroxyl group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a hydroxyl group.
4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
(5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both fluorine and hydroxyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H8BFO3 |
|---|---|
Molecular Weight |
169.95 g/mol |
IUPAC Name |
(5-fluoro-4-hydroxy-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BFO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10-12H,1H3 |
InChI Key |
JQHPWOKCANVZJH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)O)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)
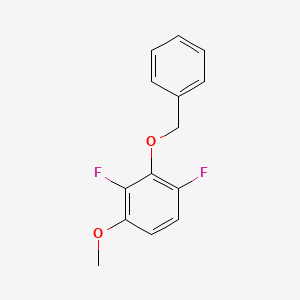
![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
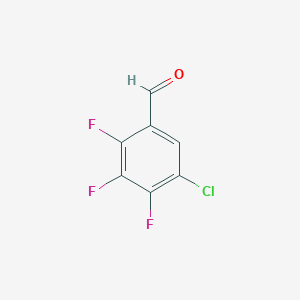
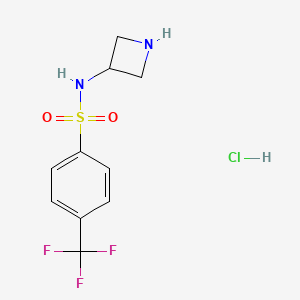
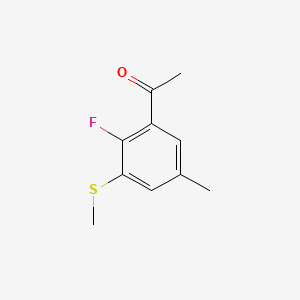
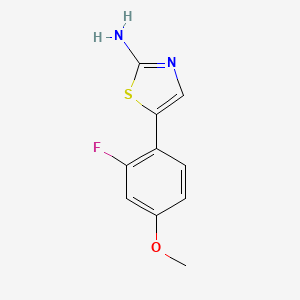
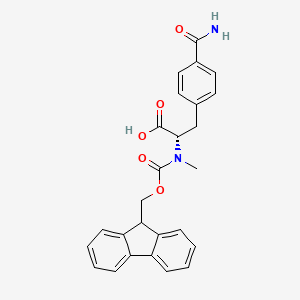
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
